

# Acid-PEG3-mono-methyl ester chemical structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Acid-PEG3-mono-methyl ester

Cat. No.: B605135

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An In-Depth Technical Guide to **Acid-PEG3-mono-methyl ester**

## Introduction

**Acid-PEG3-mono-methyl ester** is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, pharmaceutical research, and drug development.<sup>[1]</sup> Its structure features a discrete three-unit polyethylene glycol (PEG) chain, which imparts enhanced hydrophilicity and flexibility to the conjugates.<sup>[1][2]</sup> The molecule is terminated by a carboxylic acid group at one end and a methyl ester at the other. This dual functionality allows for selective, stepwise chemical modifications.

The carboxylic acid terminus can be readily activated to form amide bonds with primary amine groups present on biomolecules such as proteins, peptides, or small molecule drugs.<sup>[2][3]</sup> The methyl ester group serves as a protected carboxylic acid, which can be hydrolyzed under basic conditions for subsequent functionalization.<sup>[1]</sup> These characteristics make **Acid-PEG3-mono-methyl ester** an invaluable tool for creating complex bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).<sup>[4][5]</sup>

Chemical Structure:

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IUPAC Name: 3-[2-[2-(3-methoxy-3-oxopropoxy)ethoxy]ethoxy]propanoic acid[6][7]

## Physicochemical and Identification Properties

The following table summarizes the key quantitative and identifying properties of **Acid-PEG3-mono-methyl ester**. This data is critical for designing and executing experiments, including calculating molar quantities, preparing solutions, and ensuring compound identity.

Property	Value	Reference(s)
CAS Number	1807505-26-5	[2][4][5][8]
Molecular Formula	C <sub>11</sub> H <sub>20</sub> O <sub>7</sub>	[2][4][5][8]
Molecular Weight	264.27 g/mol	[4][5][8]
Appearance	Colorless to light yellow liquid	[5]
Density (Predicted)	1.162 ± 0.06 g/cm <sup>3</sup>	[9]
Boiling Point (Predicted)	396.7 ± 32.0 °C	[9]
pKa (Predicted)	4.27 ± 0.10	[9]
Solubility	Soluble in DMSO (≥ 100 mg/mL), aqueous media	[2][4][5]
SMILES	<chem>COC(=O)CCOCCOCCOCCCC(=O)O</chem>	[7][8]
Purity	Typically ≥95%	[10]
Storage Conditions	-20°C for long-term (months to years)	[2][4][5]

## Applications in Research and Drug Development

The unique heterobifunctional structure of **Acid-PEG3-mono-methyl ester** makes it a versatile linker for a variety of advanced applications:

- **Antibody-Drug Conjugates (ADCs):** The linker can be used to attach cytotoxic drugs to monoclonal antibodies.[4] The carboxylic acid end can be conjugated to an amine on the antibody, while the ester end can be modified to connect to the drug payload, leveraging the PEG spacer to improve the ADC's solubility and pharmacokinetic profile.
- **PROTACs:** This molecule is an effective alkyl/ether-based PROTAC linker.[5] PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[5] The linker connects the target protein ligand to the

E3 ligase ligand, and its length and flexibility are critical for the formation of a stable ternary complex.

- **PEGylation:** As a PEG derivative, it is used for the PEGylation of proteins, peptides, and small molecules. This process can enhance the therapeutic properties of a drug by increasing its solubility, extending its circulation half-life, and reducing its immunogenicity.[\[10\]](#)
- **Surface Modification:** The linker can be used to modify surfaces, such as nanoparticles or self-assembled monolayers, to attach biomolecules for diagnostic or targeted delivery applications.[\[11\]](#)

## Experimental Protocols

The following protocol details a general procedure for the activation of the carboxylic acid group of **Acid-PEG3-mono-methyl ester** and its subsequent conjugation to a primary amine-containing molecule, such as a protein or peptide.

### Protocol: Amine Conjugation via EDC/NHS Chemistry

This two-step method first activates the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester, which then reacts with the target molecule.[\[12\]](#)

Materials:

- **Acid-PEG3-mono-methyl ester**
- Amine-containing target molecule (e.g., protein, peptide)
- 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
- Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
- Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Purification system (e.g., desalting column, dialysis cassettes)

Procedure:

#### Step 1: Activation of **Acid-PEG3-mono-methyl ester**

- Prepare a stock solution of **Acid-PEG3-mono-methyl ester** (e.g., 10 mg/mL) in anhydrous DMSO or DMF.
- Prepare fresh stock solutions of EDC and NHS in the Activation Buffer (e.g., 10 mg/mL). EDC solutions are moisture-sensitive and should be used immediately after preparation.[\[12\]](#)
- In a reaction tube, combine the **Acid-PEG3-mono-methyl ester** solution with the EDC and NHS solutions. A common starting molar ratio is 1:1.5:1.5 (Acid:EDC:NHS).
- Incubate the reaction mixture for 15-30 minutes at room temperature to form the amine-reactive NHS ester.[\[12\]](#)

#### Step 2: Conjugation to Amine-Containing Molecule

- Dissolve the target molecule (e.g., protein) in the Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL).
- Add the activated **Acid-PEG3-mono-methyl ester** solution from Step 1 to the target molecule solution. The optimal molar ratio of linker to target molecule should be determined empirically; a 10- to 20-fold molar excess of the linker is a typical starting point.[\[12\]](#)
- Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[\[12\]](#)

#### Step 3: Quenching the Reaction

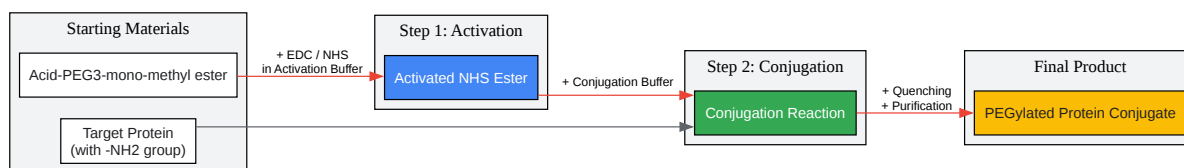
- Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.[\[12\]](#)
- Incubate for 15-30 minutes at room temperature.[\[12\]](#)

#### Step 4: Purification

- Purify the resulting conjugate from excess linker and reaction byproducts.
- For protein conjugates, use a desalting column or dialysis against a suitable buffer (e.g., PBS).
- Characterize the final conjugate using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry, HPLC) to confirm conjugation and purity.

## Visualized Workflow

The following diagram illustrates the key steps in the experimental protocol for conjugating **Acid-PEG3-mono-methyl ester** to a target protein.



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Caption: Workflow for protein conjugation using **Acid-PEG3-mono-methyl ester**.

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- To cite this document: BenchChem. [Acid-PEG3-mono-methyl ester chemical structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605135#acid-peg3-mono-methyl-ester-chemical-structure]

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